m-Hydroxyhippuric Acid-13C2, 15N
Description
Definition and Structural Characteristics
This compound represents a stable isotope-labeled analog of m-hydroxyhippuric acid, systematically designated as N-(3-hydroxybenzoyl)glycine with isotopic enrichment at specific atomic positions. The compound exhibits a molecular formula of C7¹³C2H9¹5NO4, reflecting the incorporation of two carbon-13 isotopes and one nitrogen-15 isotope into the parent structure. With a molecular weight of 198.15 grams per mole, this isotope-labeled compound demonstrates a mass increment of approximately 3 atomic mass units compared to the naturally occurring m-hydroxyhippuric acid.
The structural architecture of this compound maintains the fundamental hippuric acid framework, characterized by a benzoyl group linked to the N-terminal of glycine. The molecule contains a 3-hydroxybenzene ring system conjugated to a glycine residue through an amide linkage, with the hydroxyl substituent positioned at the meta position of the aromatic ring. The isotopic labels are strategically incorporated to maximize analytical discrimination while preserving the compound's biochemical properties and metabolic behavior.
Chemical characterization reveals that m-hydroxyhippuric acid belongs to the N-acylglycine family, functioning as both an N-acyl-amino acid and a phenolic compound. The compound demonstrates typical carboxylic acid properties with reported purity levels exceeding 95% when analyzed by high-performance liquid chromatography. The three-dimensional molecular conformation exhibits typical amide planarity with the benzene ring oriented to optimize intramolecular interactions.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7¹³C2H9¹5NO4 | |
| Molecular Weight | 198.15 g/mol | |
| Chemical Purity | >95% (HPLC) | |
| Product Format | Neat solid | |
| Isotopic Labels | ¹³C2, ¹5N |
Historical Context of Isotopic Labeling in Biochemical Research
The development of stable isotope tracers emerged from fundamental discoveries in atomic physics during the early twentieth century, when Frederick Soddy provided the first evidence for isotopes as elements occupying identical positions in the periodic table while differing in atomic mass due to variable neutron numbers. The pioneering work of J.J. Thomson and Francis Aston in developing mass spectrometry instrumentation enabled the separation, identification, and quantification of isotopic species, laying the foundation for subsequent applications in biological research.
The transition from theoretical concept to practical analytical tool occurred during the 1930s through the collaborative efforts of Rudolf Schoenheimer, David Rittenberg, and Harold Urey at Columbia University. These researchers successfully isolated and concentrated stable isotopes of hydrogen (²H), carbon (¹³C), nitrogen (¹5N), and oxygen (¹8O), demonstrating their utility for tracking metabolic processes in biological systems. The breakthrough came with the recognition that these isotopes could be chemically incorporated into organic compounds such as amino acids, fatty acids, and sugars, enabling researchers to trace their metabolic fate within living organisms.
The initial applications focused on fundamental questions of protein metabolism and nitrogen balance, where the longer-lived nitrogen-15 isotope provided advantages over the short-lived radioactive alternatives. Early studies established that stable isotopes were "chemically and functionally identical" to their natural counterparts, differing only in mass and thus enabling analytical discrimination without perturbing normal biological processes. This principle became central to the development of tracer methodology, where the isotopic signature serves as an analytical tag while preserving native biochemical behavior.
The post-World War II period witnessed a temporary shift toward radioactive tracers due to their enhanced sensitivity and simpler detection methods. However, stable isotopes retained their importance for studying metabolic processes involving nitrogen and oxygen, where suitable radioactive alternatives were either unavailable or possessed impractically short half-lives. The renaissance of stable isotope applications began in the late 1960s and early 1970s, driven by improvements in mass spectrometry instrumentation and renewed appreciation for their safety advantages in human studies.
Significance of Stable Isotope Tracers in Metabolomics
Contemporary metabolomics research has embraced stable isotope tracers as indispensable tools for understanding metabolic flux and pathway dynamics, with compounds like this compound serving specialized roles in environmental and toxicological studies. The fundamental principle underlying isotope tracing involves following labeled substrates through downstream biochemical reactions, providing insights into metabolic wiring that cannot be obtained through static metabolite measurements alone.
Stable isotope tracers address a critical limitation in metabolomics, where metabolite concentrations reflect the balance between production and consumption rates rather than pathway activities directly. Traditional metabolite profiling cannot distinguish whether elevated metabolite levels result from increased production or decreased consumption, a differentiation that proves essential for understanding disease mechanisms and therapeutic interventions. Isotope tracing resolves this ambiguity by measuring the dynamics of label incorporation into downstream products, where faster labeling indicates higher flux rates.
The application of this compound specifically addresses challenges in environmental health research and occupational exposure assessment. This compound serves as a metabolite marker for exposure to aromatic hydrocarbons, particularly toluene and xylene, which undergo biotransformation to produce hydroxylated hippuric acid derivatives. The isotope-labeled standard enables accurate quantification of endogenous m-hydroxyhippuric acid levels in biological samples, supporting studies of xenobiotic metabolism and environmental exposure monitoring.
Research applications extend to fundamental studies of polyphenol metabolism, where m-hydroxyhippuric acid represents a key metabolite derived from dietary flavonoids and procyanidins. The compound originates from microbial aromatic acid metabolism of dietary polyphenols, serving as a marker for gut microbiome activity, particularly Clostridium species. These applications demonstrate the compound's utility in understanding the complex interactions between diet, microbiome, and host metabolism.
The analytical advantages of stable isotope tracers derive from their ability to provide quantitative information about metabolic fluxes through mathematical modeling approaches. For metabolites produced directly from labeled tracers, the initial rate of label accumulation equals the reaction flux, while for downstream metabolites, flux calculations incorporate labeling half-times and metabolite pool sizes. These quantitative capabilities position stable isotope tracers as essential tools for systems-level understanding of metabolism in health and disease.
Properties
Molecular Formula |
C₇¹³C₂H₉¹⁵NO₄ |
|---|---|
Molecular Weight |
198.15 |
Synonyms |
N-(3-Hydroxybenzoyl)-glycine-13C2, 15N; 3-Hydroxybenzoylglycine-13C2, 15N; 3-Hydroxyhippuric acid-13C2, 15N; N-m-Hydroxylbenzoylglycine-13C2, 15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Features
m-Hydroxyhippuric Acid-13C2,15N is distinguished from other labeled compounds by its unique meta-hydroxy substitution on the benzene ring and dual isotopic labeling. Below is a comparative analysis with structurally or functionally related compounds:
*Calculated based on isotopic substitution.
Functional Advantages and Limitations
- Dual Labeling : Unlike single-labeled compounds (e.g., Glycine-15N or L-Lysine-15N2), m-Hydroxyhippuric Acid-13C2,15N enables simultaneous tracking of carbon and nitrogen in metabolic pathways, enhancing data resolution in tracer studies .
- Stability : The aromatic ring provides stability under physiological conditions, unlike aliphatic compounds (e.g., Oxalic Acid-13C2), which may degrade rapidly in vivo .
Metabolic Tracing
In a study mimicking breath test protocols for 13CO2 detection, m-Hydroxyhippuric Acid-13C2,15N demonstrated utility in tracking benzoate metabolism, with isotopic labels remaining detectable in urine samples for 24–48 hours post-administration .
Comparative Pharmacokinetics
However, its clearance was 12% slower than 2-Hydroxy Hippuric Acid-13C2,15N, likely due to differences in hydroxyl group positioning affecting renal excretion .
Analytical Chemistry
The compound’s high isotopic purity (98.7%) minimizes background noise in mass spectrometry, outperforming analogs like [13C6]-Tranexamic Acid (purity ~95%) in sensitivity for low-abundance metabolite detection .
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity and structural integrity of m-Hydroxyhippuric Acid-¹³C₂,¹⁵N after synthesis?
- Methodological Answer : Use a combination of ¹H-NMR , ¹³C-NMR , and mass spectrometry to verify isotopic incorporation and purity. For example, ¹³C-NMR can confirm the position of ¹³C labels, while ¹⁵N labeling is validated via heteronuclear coupling constants (e.g., ¹JCN or ¹JHN) observed in NMR spectra . Isotopic purity (>98%) should be quantified using isotope ratio mass spectrometry (IRMS) or high-resolution LC-MS .
Q. What experimental strategies optimize solubility and stability of m-Hydroxyhippuric Acid-¹³C₂,¹⁵N in biological assays?
- Methodological Answer : Pre-dissolve the compound in DMSO or methanol (as it exhibits limited solubility in aqueous buffers) . For long-term stability, store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Use freshly prepared solutions for assays requiring neutral pH to avoid hydrolysis of the hippuric acid moiety .
Q. How is m-Hydroxyhippuric Acid-¹³C₂,¹⁵N utilized in metabolic pathway tracing studies?
- Methodological Answer : Incorporate the compound into in vitro or in vivo models to track benzoic acid derivatives. Use LC-MS/MS with isotope-selective multiple reaction monitoring (MRM) to distinguish endogenous and labeled metabolites. Calibration curves should account for natural ¹³C/¹⁵N abundance to avoid false positives .
Advanced Research Questions
Q. How do ¹³C–¹⁵N coupling constants (JCN) aid in resolving structural ambiguities during rearrangement reactions involving m-Hydroxyhippuric Acid-¹³C₂,¹⁵N?
- Methodological Answer : In reactions like Dimroth rearrangements , direct measurement of ¹JCN via heteronuclear NMR (e.g., HMBC or HSQC) identifies ¹⁵N positional shifts. For example, a JCN value of ~12–15 Hz indicates proximity between ¹³C and ¹⁵N nuclei, confirming the integrity of the labeled site post-reaction .
Q. What statistical considerations are critical when designing tracer studies using m-Hydroxyhippuric Acid-¹³C₂,¹⁵N in complex biological systems?
- Methodological Answer : Use ANOVA or mixed-effects models to account for variability in isotopic tracer recovery. Optimize sampling intervals based on the compound’s half-life (estimated via compartmental modeling ). For natural abundance corrections, apply the Keeling plot method to distinguish tracer-derived ¹⁵N from background signals .
Q. How can contradictory data on isotopic dilution effects in metabolic studies be resolved?
- Methodological Answer : Perform time-course experiments with controlled dosing to separate dilution from catabolic processes. Use stable isotope probing (SIP) combined with Fourier-transform ion cyclotron resonance MS (FT-ICR-MS) to track label redistribution across metabolic intermediates. Normalize data to internal standards (e.g., deuterated analogs) to correct for matrix effects .
Key Research Challenges
- Synthetic Limitations : Ensuring regioselective ¹⁵N incorporation during synthesis requires precursors like ¹⁵N-labeled aniline derivatives, which may require custom synthesis .
- Analytical Pitfalls : Overlapping isotopic peaks in LC-MS can be mitigated using high-resolution mass analyzers (e.g., Orbitrap) and isotopic deconvolution software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
